molecular formula C16H25N3O4 B4234051 1-ethyl-3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2,5-pyrrolidinedione

1-ethyl-3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2,5-pyrrolidinedione

Cat. No. B4234051
M. Wt: 323.39 g/mol
InChI Key: CEKHXBWVSVZUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2,5-pyrrolidinedione is a chemical compound that is commonly referred to as Etizolam. It is a thienodiazepine derivative that is used for its anxiolytic, sedative, and hypnotic properties. Etizolam has gained popularity as a research chemical due to its unique pharmacological properties, which make it a promising candidate for the development of new drugs.

Mechanism of Action

Etizolam acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter. It binds to the benzodiazepine site on the GABA-A receptor, which leads to an increase in the opening of chloride ion channels and hyperpolarization of the neuron. This results in a decrease in the excitability of the neuron, which leads to the anxiolytic, sedative, and hypnotic effects of Etizolam.
Biochemical and Physiological Effects:
Etizolam has been shown to have a number of biochemical and physiological effects. It has been found to decrease the activity of the sympathetic nervous system, which leads to a decrease in heart rate and blood pressure. Etizolam has also been shown to increase the activity of the parasympathetic nervous system, which leads to an increase in gastrointestinal motility and secretion.

Advantages and Limitations for Lab Experiments

Etizolam has a number of advantages as a research chemical. It has a high affinity for the benzodiazepine site on the GABA-A receptor, which makes it a potent anxiolytic, sedative, and hypnotic agent. Etizolam also has a short half-life, which makes it useful for studying the pharmacokinetics of benzodiazepines. However, Etizolam is not widely available for research purposes, which limits its use in scientific studies.

Future Directions

There are a number of future directions for the study of Etizolam. One area of research is the development of new drugs that are based on the structure of Etizolam. Another area of research is the study of the long-term effects of Etizolam use, particularly in relation to tolerance and dependence. Additionally, there is a need for further research into the pharmacokinetics and pharmacodynamics of Etizolam, as well as its potential therapeutic uses in the treatment of other neurological and psychiatric disorders.

Scientific Research Applications

Etizolam has been extensively studied for its anxiolytic, sedative, and hypnotic properties. It has been found to be effective in the treatment of anxiety disorders, insomnia, and panic disorders. Etizolam has also been shown to have anticonvulsant, muscle relaxant, and amnesic properties.

properties

IUPAC Name

1-ethyl-3-[4-(morpholine-4-carbonyl)piperidin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4/c1-2-19-14(20)11-13(16(19)22)17-5-3-12(4-6-17)15(21)18-7-9-23-10-8-18/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKHXBWVSVZUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(C1=O)N2CCC(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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